molecular formula C12H14N2O3S B13199287 Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13199287
M. Wt: 266.32 g/mol
InChI Key: JVVFVZKDZBZDMA-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate under acidic conditions to form the thiazolo[5,4-b]pyridine scaffold. The hydroxymethyl group can be introduced via a subsequent formylation reaction using formaldehyde and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Amine derivative.

    Substitution: Carboxylic acid.

Scientific Research Applications

Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern on the thiazole and pyridine rings.

    Thiazolopyrimidines: These compounds have a pyrimidine ring fused to a thiazole ring, offering different pharmacological properties.

Uniqueness

Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxymethyl and ethyl ester groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C12H14N2O3S/c1-4-17-12(16)9-6(2)10-8(5-15)14-18-11(10)13-7(9)3/h15H,4-5H2,1-3H3

InChI Key

JVVFVZKDZBZDMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)CO)C

Origin of Product

United States

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